tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
This compound is a boronic ester, which are often used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction .
Molecular Structure Analysis
The compound likely contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), a tert-butyl group, and a 3,4-dihydroisoquinoline group .Chemical Reactions Analysis
Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions . They can react with various types of organic halides in the presence of a palladium catalyst to form carbon-carbon bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found .Scientific Research Applications
Synthetic Routes and Chemical Reactions
Tert-butyl groups are commonly used in organic synthesis for the protection of functional groups due to their steric bulk and ease of removal under mild conditions. Compounds with tert-butyl groups, such as tert-butyl ethers, are pivotal in synthetic routes for complex molecules, including drugs and advanced materials. An example includes the development of synthetic routes for vandetanib, a therapeutic agent, where tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate plays a critical role in the synthesis process, showcasing the importance of tert-butyl groups in pharmaceutical manufacturing (Mi, 2015).
Environmental Fate and Degradation
Studies on compounds like methyl tert-butyl ether (MTBE) explore the environmental occurrence, fate, and degradation mechanisms of tert-butyl-containing compounds. Such research is crucial for understanding the persistence and toxicity of these compounds in the environment and developing strategies for their remediation (Squillace et al., 1997).
Antioxidant Properties and Biological Activities
Research into the antioxidant properties of synthetic phenolic compounds, which may include tert-butyl groups, has revealed their potential for extending product shelf life and reducing oxidative stress in biological systems. This illustrates the chemical's utility in both industrial applications and potential therapeutic contexts (Liu & Mabury, 2020).
Biodegradation and Remediation
The biodegradation of tert-butyl-containing compounds, such as MTBE and tert-butyl alcohol, has been extensively studied to assess their impact on the environment and develop bioremediation strategies. These studies provide insights into the microbial pathways capable of degrading such compounds and highlight the challenges and potential solutions for mitigating pollution from tert-butyl derivatives (Fiorenza & Rifai, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-12-11-15-14(13-22)9-8-10-16(15)21-25-19(4,5)20(6,7)26-21/h8-10H,11-13H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPDEZAVXYLSOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(CC3=CC=C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726954 |
Source
|
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035235-26-7 |
Source
|
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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